molecular formula C9H9N3O B2804859 N-(1H-indazol-5-yl)acetamide CAS No. 95574-27-9

N-(1H-indazol-5-yl)acetamide

Cat. No.: B2804859
CAS No.: 95574-27-9
M. Wt: 175.19 g/mol
InChI Key: XGVHKKOLBJMLLQ-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance of the Indazole Scaffold

The indazole, or benzopyrazole, is a bicyclic aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. First described by Emil Fischer, this scaffold exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most stable and common. google.compharmablock.com The unique electronic properties and the ability of the indazole nucleus to act as both a hydrogen bond donor and acceptor have made it a cornerstone in the design of therapeutic agents. researchgate.net Its journey in medicinal chemistry began with the marketing of the anti-inflammatory drug Benzydamine in 1966. google.com Since then, the indazole scaffold has been incorporated into a wide array of approved drugs, including the anticancer agents Pazopanib and Axitinib, underscoring its therapeutic versatility. pharmablock.comgoogle.com The significance of the indazole ring also lies in its role as a bioisostere for other important structures like phenol (B47542) and indole, offering improved metabolic stability and lipophilicity. researchgate.net

Positioning N-(1H-indazol-5-yl)acetamide within Contemporary Medicinal Chemistry Research

This compound itself serves as a crucial intermediate and a building block for the synthesis of more complex molecules. Its structure combines the privileged indazole scaffold with an acetamide (B32628) group, a common functional group in many pharmaceuticals that can participate in various biological interactions. nih.gov The acetamide linker provides a convenient point for chemical modification, allowing for the exploration of a vast chemical space and the optimization of pharmacological properties. Research on this compound and its derivatives is prominently situated at the intersection of synthetic organic chemistry and medicinal chemistry, with a strong focus on developing targeted therapies. dntb.gov.ua The core structure is frequently utilized in the design of kinase inhibitors, a major class of anticancer drugs, as the indazole moiety is adept at forming key interactions within the ATP-binding pocket of these enzymes. researchgate.netnih.govresearchgate.net

Overview of Academic Research Trajectories for this compound Derivatives

Academic research on derivatives of this compound has largely followed two main trajectories: the development of anticancer agents and the discovery of novel anti-inflammatory compounds.

In the realm of oncology, numerous research groups have synthesized and evaluated series of this compound derivatives for their antiproliferative activity against various cancer cell lines. nih.govmdpi.comnih.gov A significant focus has been on the inhibition of protein kinases, which are crucial for cell signaling pathways that are often dysregulated in cancer. nih.govmdpi.com For instance, derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. grafiati.com Other research has explored the modification of the acetamide portion of the molecule with other heterocyclic rings or functional groups to enhance potency and selectivity. mdpi.com

The second major research avenue is the exploration of these derivatives as anti-inflammatory agents. This line of inquiry often targets enzymes like Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs. Researchers have investigated how different substitutions on the indazole ring and the acetamide group influence the inhibitory activity and selectivity towards COX-2 over COX-1, aiming to develop more effective and safer anti-inflammatory drugs.

Several research groups have been active in exploring the potential of indazole derivatives. For example, the work of Liu et al. has focused on the design of indazole derivatives as potent EGFR kinase inhibitors for non-small cell lung cancer. mdpi.com Other groups have systematically synthesized and evaluated indazole-based compounds for a range of biological activities, contributing to a deeper understanding of the structure-activity relationships (SAR) of this versatile scaffold. mdpi.comnih.gov

Detailed Research Findings

The following tables summarize the biological activities of selected this compound derivatives from various research publications.

Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-(2,3-dichloro-4-(2-methylenebutanoyl)phenoxy)-N-(1H-indazol-5-yl)acetamideHL60 (promyelocytic leukaemia)2.37 - 0.86 nih.gov
Indazole-piperazine derivative 6oK562 (chronic myeloid leukemia)5.15 mdpi.com
Indazole-piperazine derivative 6oA549 (lung carcinoma)>40 mdpi.com
Indazole-piperazine derivative 6oPC-3 (prostate cancer)>40 mdpi.com
Indazole-piperazine derivative 6oHep-G2 (hepatoma)>40 mdpi.com
N-(1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-yl)-2-(2,3-dichloro-4-(2-methylenebutanoyl)phenoxy)acetamide (Compound 9)A-549 (lung carcinoma)0.83 nih.gov
N-(1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-yl)-2-(2,3-dichloro-4-(2-methylenebutanoyl)phenoxy)acetamide (Compound 9)MCF-7 (breast adenocarcinoma)0.9 nih.gov
2-(2,3-dichloro-4-(2-methylenebutanoyl)phenoxy)-N-(1-((2,5-dimethoxyphenyl)sulfonyl)-1H-indazol-5-yl)acetamide (Compound 10)A-549 (lung carcinoma)1.01 nih.gov
2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative (W13)HGC-27 (gastric cancer)0.36 grafiati.com

Kinase Inhibitory Activity of this compound Derivatives

CompoundKinase TargetIC50Reference
2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative (W13)VEGFR-21.6 nM grafiati.com
GSK180736A (an indazole derivative)GRK20.77 µM
GSK180736A (an indazole derivative)ROCK1100 nM
(6-bromo-1H-indazol-1-yl)-(3,4-difluorophenyl)methanoneCOX-2Binding Energy: -9.11 kcal/mol
(6-bromo-1H-indazol-1-yl)-(p-tolyl)methanoneCOX-2Binding Energy: -8.80 kcal/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)11-8-2-3-9-7(4-8)5-10-12-9/h2-5H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVHKKOLBJMLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1h Indazol 5 Yl Acetamide and Its Analogues

Convergent and Linear Synthesis Strategies for N-(1H-indazol-5-yl)acetamide

The assembly of the this compound core can be approached from two main perspectives: linear synthesis, where the molecule is built in a step-by-step manner from a simple precursor, and convergent synthesis, where different fragments of the molecule are synthesized separately and then combined.

Amidation and Acylation Protocols from Indazole Precursors

A common and direct method for the synthesis of this compound is the acylation of 5-aminoindazole (B92378). This approach falls under a linear synthesis paradigm where the pre-formed indazole core is functionalized. The reaction involves the formation of an amide bond between the amino group at the C5 position of the indazole ring and an acetyl group.

Standard acylation agents such as acetic anhydride (B1165640) and acetyl chloride are frequently employed for this transformation. The choice of reagent and reaction conditions can influence the efficiency and purity of the final product.

Using Acetic Anhydride: Acetic anhydride is a widely used acetylating agent due to its moderate reactivity and ease of handling. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the acetic acid byproduct. In some instances, the reaction can be performed under solvent-free conditions, offering a more sustainable approach. Vanadyl sulfate (B86663) (VOSO₄) has been reported as an effective catalyst for acetylation reactions with acetic anhydride under solvent-free conditions, although this has been demonstrated on other substrates. nih.gov

Using Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent and reacts vigorously. tu.edu.iq Its high reactivity necessitates careful control of the reaction conditions, often at low temperatures, and in the presence of a base to scavenge the liberated hydrogen chloride (HCl). Pyridine (B92270) is a common choice of base and can also serve as the solvent. nih.govstackexchange.com An alternative green chemistry approach involves carrying out the acetylation in a brine solution with sodium acetate (B1210297) as the base. ias.ac.inderpharmachemica.com

Acetylating AgentBase/CatalystSolventTemperatureNotes
Acetic AnhydridePyridine, DMAP (catalytic)Pyridine, DCM0 °C to RTA standard and efficient method for acylation. nih.gov
Acetic AnhydrideVOSO₄ (catalytic)Solvent-freeRoom TemperatureA greener alternative, though requires optimization for this specific substrate. nih.gov
Acetyl ChloridePyridineDCM0 °CA highly reactive agent requiring controlled conditions. stackexchange.com
Acetyl ChlorideSodium AcetateBrine/AcetoneRoom TemperatureAn environmentally benign method. ias.ac.in

Alternative Synthetic Routes to the Core Structure

An alternative to the direct acylation of 5-aminoindazole is a linear sequence starting from a more readily available precursor, such as 5-nitroindazole (B105863). This multi-step process involves the reduction of the nitro group to an amine, followed by acetylation.

The synthesis of 5-nitroindazole itself can be achieved from 2-methyl-5-nitroaniline (B49896) through diazotization followed by intramolecular cyclization. A one-step process for this conversion involves treating 2-methyl-4-nitroaniline (B30703) with acetic anhydride and sodium nitrite. rsc.org

Once 5-nitroindazole is obtained, the nitro group can be reduced to the corresponding amine, 5-aminoindazole. A common method for this reduction is the use of tin(II) chloride (SnCl₂) in ethanol. nih.gov Following the reduction, the resulting 5-aminoindazole can be acetylated as described in the previous section to yield this compound.

Another potential, though less direct, route could involve a palladium-catalyzed amination of a 5-haloindazole with a suitable nitrogen source, followed by acetylation. Palladium-catalyzed cross-coupling reactions have been developed for the amination of unprotected halo-indoles and halo-azaindoles. mit.edunih.govnih.gov This would represent a convergent approach where the indazole core is prepared separately from the nitrogen-containing fragment.

Derivatization and Functionalization of the this compound Scaffold

Further diversification of the this compound structure can be achieved by modifying either the indazole nucleus or the acetamide (B32628) moiety. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

Modification of the Indazole Nucleus

The indazole ring system offers several positions for functionalization, most notably the N1 and N2 positions of the pyrazole (B372694) ring and the C3, C4, C6, and C7 positions of the benzene (B151609) ring.

N-Alkylation and N-Arylation: The alkylation of the indazole nitrogen is a common modification. Direct alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products. nih.gov The regioselectivity of this reaction is influenced by the reaction conditions, including the choice of base and solvent, as well as the nature of the substituents on the indazole ring. d-nb.infonih.gov For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a range of substituted indazoles. d-nb.infonih.gov In contrast, Mitsunobu conditions can favor the formation of the N2 regioisomer. d-nb.info Copper-catalyzed N-arylation of indazoles provides a route to N-phenyl derivatives. nih.gov

C-H Arylation: Palladium-catalyzed direct C3 arylation of 1H-indazoles has been achieved using palladium acetate as a catalyst in water, offering a direct method to introduce aryl groups at this position. nih.gov

ModificationReagents and ConditionsPosition(s)Notes
N-AlkylationAlkyl halide, NaH, THFN1 (major)A regioselective protocol for N1-alkylation. d-nb.infonih.gov
N-AlkylationAlcohol, DEAD, PPh₃ (Mitsunobu)N2 (major)Favors the formation of the N2-isomer. d-nb.info
N-ArylationIodobenzene, CuI, KOH, DMSON1Copper-catalyzed cross-coupling. nih.gov
C3-ArylationAryl halide, Pd(OAc)₂, PPh₃, WaterC3Direct C-H functionalization. nih.gov

Chemical Transformations at the Acetamide Moiety

The acetamide group itself can undergo a variety of chemical transformations, allowing for further diversification of the molecule.

Hydrolysis: The amide bond of the acetamide group can be hydrolyzed under acidic or basic conditions to regenerate the 5-aminoindazole precursor. This reaction is essentially the reverse of the amidation step and can be useful for deprotection or further modification of the amino group.

Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group to afford the corresponding N-ethylaminoindazole derivative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of amides to amines. shaalaa.comlibretexts.orgdoubtnut.com This transformation converts the acetamido group into an ethylamino group, significantly altering the electronic and steric properties of the substituent.

TransformationReagents and ConditionsProduct
HydrolysisAcid or Base5-Aminoindazole
ReductionLiAlH₄, EtherN-(5-Indazolyl)ethylamine

Advanced Catalytic Approaches in Indazole-Acetamide Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer more efficient and atom-economical routes to complex molecules.

Transition-metal catalysis has been extensively used for the synthesis of the indazole core itself. For instance, rhodium and copper-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes provides a route to 1H-indazoles. nih.gov Palladium-catalyzed intramolecular C-H amination of aminohydrazones is another powerful method for constructing the indazole ring. nih.gov

More directly related to the formation of the acetamide linkage, catalytic amidation reactions are an area of active research. These methods aim to form the amide bond directly from a carboxylic acid and an amine without the need for stoichiometric activating agents, with water being the only byproduct. researchgate.net While specific applications of these methods for the synthesis of this compound are not detailed in the provided context, they represent a promising future direction for more sustainable synthesis.

Furthermore, direct C-H amination or amidation of the indazole C5-position could, in principle, offer a highly efficient, convergent route to the target molecule, bypassing the need for a pre-functionalized 5-amino or 5-haloindazole. Copper-catalyzed C-H amination has been reported for other heterocyclic systems and represents a potential, albeit challenging, strategy. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone in the synthesis of complex aromatic and heteroaromatic compounds, including indazole derivatives. mdpi.com Palladium- and copper-based catalytic systems are particularly prominent, enabling the formation of key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. nih.govacsgcipr.orgnih.gov

One of the most powerful methods for constructing the N-aryl linkage in analogues of this compound is the Buchwald-Hartwig amination. acsgcipr.orgwikipedia.org This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.orglibretexts.org For instance, in the synthesis of N3-acyl-N5-aryl-3,5-diaminoindazole analogues, a crucial step involves the Buchwald-Hartwig amination to couple an aryl amine with a bromo-indazole intermediate. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, like (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), with a base such as sodium tert-butoxide. nih.gov The choice of ligand is critical and can influence the reaction's efficiency and scope. youtube.com

The following table summarizes representative conditions for a Buchwald-Hartwig amination in the synthesis of an this compound analogue. nih.gov

ReactantsCatalystLigandBaseSolventConditions
5-Bromo-1-trityl-1H-indazol-3-yl acetamide analogue & 2-fluoroanilinePd₂(dba)₃(R)-BINAPSodium tert-butoxideTolueneReflux, 4 h, N₂

Direct C-H arylation is another significant palladium-catalyzed reaction for functionalizing the indazole core. While not directly forming the acetamide group, it allows for the introduction of aryl substituents at specific positions, which can then be further elaborated. For example, the C3 position of 1H-indazole can be directly arylated using a palladium acetate catalyst with a phosphine ligand like triphenylphosphine (B44618) (PPh₃) in water. mdpi.com This method provides an efficient route to 3-aryl-1H-indazoles, which are precursors to more complex analogues.

Copper-catalyzed reactions also play a role in the synthesis of the indazole nucleus itself. For instance, the intramolecular N-arylation of ortho-chlorinated arylhydrazones using a copper(I) iodide catalyst with 1,10-phenanthroline (B135089) as a ligand can yield N-phenyl-1H-indazoles. nih.gov This demonstrates the utility of copper catalysis in forming the core heterocyclic structure upon which the acetamide group can be installed.

Click Chemistry Applications in this compound Analogue Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring. researchgate.net This methodology has been applied to the synthesis of indazole analogues, where the triazole ring serves as a stable linker to connect the indazole scaffold to other molecular fragments.

In the synthesis of indazole-triazole conjugates, an indazole derivative bearing either an azide (B81097) or an alkyne functionality is reacted with a corresponding coupling partner. For example, a series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core has been synthesized via a 1,3-dipolar cycloaddition reaction. researchgate.net This reaction involves treating a 6-bromo-1H-indazole derivative with various 2-azido-N-arylacetamides. researchgate.net While this example starts with a bromo-indazole rather than an acetamide-substituted one, it clearly illustrates the principle of using click chemistry to create complex indazole analogues. The resulting triazole-tethered indazoles can be considered analogues of this compound where the acetamide group is part of the appended moiety.

The following table outlines a general scheme for the synthesis of indazole-triazole analogues using click chemistry. researchgate.net

Indazole ReactantCoupling PartnerCatalyst SystemProduct
6-Bromo-1H-indazole derivative (with alkyne or azide)2-Azido-N-arylacetamide derivativeCopper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent)1,2,3-Triazole derivative tethered with 6-bromo-1H-indazole

The versatility of click chemistry allows for the straightforward generation of libraries of analogues by varying the azide or alkyne coupling partners, facilitating the exploration of their biological activities. nih.gov

Spectroscopic and Analytical Characterization Methodologies for N 1h Indazol 5 Yl Acetamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of N-(1H-indazol-5-yl)acetamide, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the protons offer a complete picture of the molecule's framework. The protons on the indazole ring and the acetamide (B32628) group exhibit characteristic signals. For instance, the protons on the benzene (B151609) portion of the indazole ring typically appear in the aromatic region of the spectrum. The N-H proton of the indazole and the amide proton of the acetamide group are also observable, with their chemical shifts often influenced by the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and type of carbon environments. The carbonyl carbon of the acetamide group is particularly characteristic, appearing at a downfield chemical shift.

¹H NMR Spectral Data of this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indazole H-3 ~8.10 s -
Indazole H-4 ~7.77 d 8.4
Indazole H-6 ~7.40 m -
Indazole H-7 ~7.51 d 8.4
Acetamide CH₃ ~2.15 s -
Indazole N1-H ~13.0 br s -
Acetamide N-H ~10.0 br s -

Note: Predicted values based on related structures. Actual values may vary depending on solvent and experimental conditions. wiley-vch.dersc.orgnih.gov

¹³C NMR Spectral Data of this compound

Carbon Chemical Shift (δ, ppm)
Acetamide C=O ~168.0
Indazole C-3 ~134.0
Indazole C-3a ~123.0
Indazole C-4 ~121.0
Indazole C-5 ~135.0
Indazole C-6 ~120.0
Indazole C-7 ~110.0
Indazole C-7a ~140.0
Acetamide CH₃ ~24.0

Note: Predicted values based on related structures. Actual values may vary depending on solvent and experimental conditions. wiley-vch.dersc.orgnih.gov

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition of the synthesized compound.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, with characteristic fragments arising from the cleavage of the amide bond and the indazole ring. This fragmentation data is crucial for confirming the connectivity of the atoms within the molecule.

Mass Spectrometry Data for this compound

Technique Parameter Value
HRMS (ESI) Calculated [M+H]⁺ 176.0824
Observed [M+H]⁺ Consistent with calculated value
MS (EI) Molecular Ion (M⁺) m/z 175
Key Fragment 1 m/z 133 (Loss of acetyl group)
Key Fragment 2 m/z 43 (Acetyl cation)

Note: Fragmentation patterns are predicted based on typical behavior of similar compounds. wiley-vch.demdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds within the molecule.

Key characteristic absorption bands for this compound include the N-H stretching vibrations for both the indazole and amide groups, typically observed in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group gives a strong absorption band around 1660-1680 cm⁻¹. Additionally, C-H stretching and bending vibrations from the aromatic ring and the methyl group, as well as C=C and C-N stretching vibrations, will be present in the spectrum, providing a comprehensive fingerprint of the molecule's functional groups.

Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
N-H (Indazole & Amide) Stretching 3100-3400
C-H (Aromatic) Stretching 3000-3100
C-H (Aliphatic - CH₃) Stretching 2850-3000
C=O (Amide I) Stretching 1660-1680
N-H (Amide II) Bending 1510-1550
C=C (Aromatic) Stretching 1450-1600
C-N Stretching 1200-1350

Note: These are typical ranges and the exact peak positions can be influenced by the sample's physical state. researchgate.netresearchgate.net

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and purity assessment of this compound.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like formic or phosphoric acid), is commonly employed for the analysis of acetamide and indazole derivatives. sielc.com This method allows for the determination of the compound's purity by separating it from any starting materials, by-products, or degradation products.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. For a compound like this compound, derivatization may sometimes be necessary to increase its volatility and thermal stability for GC analysis. mdpi.com GC-MS provides both separation and structural information, making it a powerful tool for identity confirmation and impurity profiling. tentamus.comjpmsonline.com

Typical Chromatographic Conditions for the Analysis of this compound Derivatives

Technique Parameter Condition
HPLC Column Reversed-phase (e.g., C18)
Mobile Phase Acetonitrile/Water gradient
Detector UV-Vis (at a wavelength of maximum absorbance)
GC-MS Column Capillary column (e.g., HP-5MS)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer

Note: These are general conditions and would require optimization for the specific analysis of this compound. sielc.commdpi.comtentamus.comjpmsonline.com

Computational Chemistry and Molecular Modeling in N 1h Indazol 5 Yl Acetamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of compounds like N-(1H-indazol-5-yl)acetamide.

The indazole ring system, a core component of this compound, can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The specific tautomer present significantly influences the molecule's physicochemical properties, including its dipole moment, hydrogen bonding capability, and ultimately, its biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is widely used to screen virtual libraries of compounds against a specific protein target and to understand the structural basis of ligand-receptor binding.

For derivatives of this compound, molecular docking simulations are used to predict how they fit into the active site of a target protein and to estimate the strength of this interaction, often expressed as a docking score or binding affinity (kcal/mol). nih.govnih.gov A lower (more negative) binding energy generally indicates a more stable and potentially more potent interaction.

Studies on various indazole derivatives have demonstrated their potential to bind to a range of protein targets, including enzymes implicated in cancer and microbial resistance. nih.govnih.govnih.gov For example, docking studies of 3-carboxamide indazole derivatives against a renal cancer-related protein (PDB ID: 6FEW) revealed strong binding energies, indicating a high affinity for the target. nih.gov Similarly, other indazole analogs have been docked into the C-terminal domain of Heat Shock Protein 90 (HSP90) and the active sites of Murine double minutes-2 (MDM2), showing favorable binding interactions. nih.govjocpr.com These simulations identify the most probable binding pose of the ligand and provide a quantitative measure of its binding potential. nih.gov

Table 1: Representative Molecular Docking Data for Indazole Derivatives

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
3-Carboxamide IndazolesRenal Cancer Receptor (6FEW)-9.0 to -9.1ASP784, LYS655, MET699, GLU672
Indazole AnalogsHSP90 (C-terminal)High Electrostatic Complementary ScoreNot specified
1-Trityl-5-azaindazolesMDM2-p53-359.2GLN72, HIS73
Indazole CompoundsSAH/MTAN Nucleosidase-11.1 to -14.5ALA150, PHE335, VAL171

This table presents illustrative data from studies on various indazole derivatives to demonstrate the application of molecular docking. The specific values are not for this compound itself but for structurally related compounds.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand interacts with the amino acid residues in a protein's active site. aboutscience.eu This allows for the elucidation of the molecular recognition mechanism, which is the specific set of non-covalent interactions that stabilize the ligand-protein complex.

These interactions typically include:

Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors (like the N-H groups of the indazole and acetamide) and acceptors (like carbonyl oxygens on protein backbones or side chains).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the benzene (B151609) part of the indazole ring) and hydrophobic pockets in the protein.

Electrostatic Forces: Attractive or repulsive forces between charged or polar groups. worldscientific.com

For instance, docking studies on indazole compounds targeting the SAH/MTAN nucleosidase revealed that interactions with amino acids such as ASP197, PHE151, and MET173 were critical for binding. nih.gov The analysis of these specific interactions is vital for structure-based drug design, as it allows medicinal chemists to modify the ligand's structure to enhance favorable contacts and improve potency and selectivity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of both the ligand and the protein, and assessing the stability of their complex in a simulated physiological environment. worldscientific.comnih.gov

MD simulations are often performed on the most promising poses obtained from docking studies. semanticscholar.org Key analyses from these simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over the course of the simulation (e.g., 50-100 nanoseconds) suggests that the ligand remains securely bound in the active site and that the complex is stable. semanticscholar.org Another metric, the Root Mean Square Fluctuation (RMSF), can identify which parts of the protein become more or less flexible upon ligand binding. semanticscholar.org Studies on various heterocyclic inhibitors, including indazole derivatives, have used MD simulations to confirm the stability of the docked complexes, adding a higher level of confidence to the predictions made by static docking. worldscientific.comnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Compound Prioritization

For a compound to be a successful drug, it must not only have high potency against its target but also possess favorable ADME properties. In silico ADME prediction uses computational models to estimate these properties before a compound is synthesized, helping to identify candidates with good drug-like characteristics and flag those with potential liabilities. nih.govfrontiersin.org

For this compound and its analogs, computational tools are used to predict a variety of properties:

Absorption: Parameters like intestinal absorption, Caco-2 cell permeability, and skin permeability are estimated.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding, which determine where the drug goes in the body. frontiersin.org

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to how the drug is eliminated from the body are assessed.

Physicochemical Properties: Key descriptors such as lipophilicity (logP), aqueous solubility (logS), molecular weight, and topological polar surface area (TPSA) are calculated. frontiersin.org

These properties are often evaluated against established guidelines like Lipinski's Rule of Five. Studies on structurally similar 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs have shown that these compounds generally possess drug-like properties with minimal predicted adverse effects and toxicity, and none of the compounds violated Lipinski's rule. researchgate.netdoi.org Such in silico ADME profiling is essential for prioritizing which compounds should advance to more resource-intensive preclinical and clinical testing. researchgate.net

Table 2: Typical In Silico Predicted ADME and Physicochemical Properties for Indazole Analogs

PropertyPredicted Value/CharacteristicImportance
Molecular Weight< 500 g/mol Oral bioavailability
LogP (Lipophilicity)< 5Absorption and permeation
Hydrogen Bond Donors< 5Permeation
Hydrogen Bond Acceptors< 10Permeation
Gastrointestinal (GI) AbsorptionHighOral drug potential
Blood-Brain Barrier (BBB) PermeantVariable (Yes/No)CNS activity vs. peripheral restriction
CYP450 InhibitionTypically predicted as non-inhibitorAvoidance of drug-drug interactions
Lipinski's Rule of FiveNo violationsGeneral drug-likeness

This table summarizes common ADME-related predictions for drug-like molecules, based on findings for various indazole derivatives. researchgate.netdoi.org

Structure-Based Virtual Screening and De Novo Design Strategies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering rapid and cost-effective methods to identify and optimize lead compounds. For this compound and its derivatives, structure-based virtual screening and de novo design represent powerful strategies to explore their therapeutic potential. These approaches leverage the three-dimensional structural information of a biological target to predict binding affinities and design novel molecules with enhanced potency and selectivity.

Structure-based virtual screening involves the docking of large libraries of compounds into the binding site of a target protein to identify potential hits. This process is guided by scoring functions that estimate the binding affinity of each compound. For instance, in the pursuit of novel anti-renal cancer agents, derivatives of the indazole scaffold have been subjected to molecular docking studies. nih.gov In a representative study, the binding energies of various indazole derivatives against a specific protein target were calculated to rank their potential efficacy.

A hypothetical virtual screening workflow for this compound derivatives against a chosen kinase target could be envisioned as follows:

Target Preparation: The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Ligand Library Preparation: A library of compounds, including this compound and its virtual or synthesized derivatives, is prepared. This involves generating 3D conformers for each molecule and assigning appropriate chemical properties.

Molecular Docking: Each ligand from the library is docked into the prepared target's active site using software like AutoDock. The program explores various binding poses and orientations of the ligand and scores them based on predicted binding affinity.

Hit Identification and Analysis: Compounds with the most favorable docking scores are identified as potential hits. Further analysis of their binding modes, including hydrogen bonds and hydrophobic interactions with key amino acid residues, is performed to understand the structure-activity relationships.

The following interactive table illustrates the type of data generated from such a virtual screening campaign, showcasing hypothetical docking scores and interacting residues for a set of this compound derivatives against a kinase target.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compound-7.5MET793, LEU788, CYS7972
Derivative A-8.2MET793, LEU788, LYS7453
Derivative B-6.9LEU788, CYS797, ALA7431
Derivative C-9.1MET793, LYS745, ASP8104

This table contains hypothetical data for illustrative purposes.

De novo design, on the other hand, involves the computational creation of novel molecular structures that are predicted to have high affinity and selectivity for a specific target. This strategy is particularly useful when existing compound libraries fail to yield promising hits. The process typically starts with a "seed" fragment placed in the binding pocket of the target, which is then grown and optimized by adding functional groups that complement the binding site's characteristics.

For a scaffold like this compound, de novo design could be employed to explore novel substitutions on the indazole or acetamide (B32628) moieties. For example, software could suggest modifications that enhance interactions with specific amino acid residues in the target's active site, potentially leading to the design of highly potent and selective inhibitors.

In research focused on developing potent PLK4 inhibitors, a similar approach involving structural simplification and fragment growth of an N-(1H-indazol-6-yl)benzenesulfonamide core was utilized. nih.gov This highlights how the indazole scaffold can be systematically modified using computational insights to achieve desired biological activity.

The integration of structure-based virtual screening and de novo design can create a powerful and efficient drug discovery pipeline. Virtual screening can rapidly identify initial hits from large compound collections, and de novo design can then be used to optimize these hits into lead candidates with improved pharmacological properties. The application of these computational strategies to this compound and its analogs holds significant promise for the discovery of novel therapeutics for various diseases.

Preclinical Pharmacological Research and Mechanistic Studies of N 1h Indazol 5 Yl Acetamide Analogues

In Vitro Bioactivity Profiling and Target Identification

The initial phase of preclinical research involves broad screening of compounds to identify their biological activities and potential molecular targets. For N-(1H-indazol-5-yl)acetamide analogues, this has encompassed a range of assays to determine their effects on enzymes, receptors, and whole cells.

Enzyme Inhibition Assays

A significant area of investigation for this compound analogues has been their ability to inhibit protein kinases, a class of enzymes often dysregulated in cancer. Notably, derivatives of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)acetamide have been identified as potent inhibitors of the mitotic kinase TTK. nih.govmdpi.com TTK, also known as Mps1, plays a crucial role in the spindle assembly checkpoint, making it an attractive target for anticancer drug development.

A systematic optimization of this chemical series led to the identification of CFI-400936, a potent TTK inhibitor with an IC50 of 3.6 nM. nih.govmdpi.com The indazole core with the sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively, was found to be a key structural feature for this inhibitory activity. nih.gov

CompoundTarget EnzymeIC50
CFI-400936TTK Kinase3.6 nM

This table showcases the potent and specific enzyme inhibition by an this compound analogue.

Cell-Based Assays for Antiproliferative and Antimicrobial Efficacy

The enzymatic inhibitory activity of this compound analogues translates to significant effects in cell-based models. These compounds have demonstrated notable antiproliferative and, to a lesser extent, antimicrobial activities.

Antiproliferative Activity:

A number of novel polysubstituted indazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines. Several of these compounds exhibited interesting antiproliferative activity, with IC50 values in the micromolar to sub-micromolar range. nih.gov For instance, certain indazole derivatives have shown potent growth inhibitory activity against A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values ranging from 0.64 to 17 µM. nih.gov

Cell LineCancer TypeIC50 Range (µM)
A2780Ovarian Cancer0.64 - 17
A549Lung Cancer0.64 - 17
IMR32NeuroblastomaNot specified
MDA-MB-231Breast CancerNot specified
T47DBreast CancerNot specified

This table summarizes the antiproliferative activity of polysubstituted indazole derivatives against a panel of human cancer cell lines. nih.gov

Antimicrobial Efficacy:

The antimicrobial potential of indazole-containing compounds has also been explored. While specific data for this compound analogues is limited, broader studies on indazole derivatives have reported antibacterial and antifungal activities. For example, a series of N-methyl-3-aryl indazoles demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.govresearchgate.net Certain substituted indazole derivatives have exhibited significant inhibition of bacterial growth with MIC values of 50µg/mL against B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi. mdpi.com

Microbial StrainTypeReported Activity
Xanthomonas campestrisBacteriaModerate to good
Bacillus cereusBacteriaModerate to good
Escherichia coliBacteriaModerate to good
Bacillus megateriumBacteriaModerate to good
Candida albicansFungusModerate to good

This table provides an overview of the antimicrobial spectrum of indazole derivatives. nih.govresearchgate.net

Molecular Mechanism of Action Elucidation

Understanding the molecular mechanisms underlying the observed cellular effects is crucial for drug development. For this compound analogues, the primary mechanisms of antiproliferative action appear to be the induction of apoptosis and cell cycle arrest.

Selected indazole derivatives have been shown to trigger apoptosis to a significant extent. nih.gov This programmed cell death is often mediated through the activation of caspases. Studies on structurally related acetamide (B32628) derivatives have demonstrated the activation of caspases 3 and 9 in cancer cell lines, indicating the involvement of the intrinsic apoptotic pathway. microbiologyjournal.org

Furthermore, these compounds can induce cell cycle arrest. Some indazole derivatives cause a block of cells in the S phase of the cell cycle, with a corresponding decrease in the G2/M and/or G0/G1 phases. nih.gov Another analogue was reported to cause a significant increase of cells in the G2/M phase and the appearance of polyploid cells, suggesting a potential interaction with the microtubule system. nih.gov

Structure-Activity Relationship (SAR) Investigations and Lead Optimization

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For this compound analogues, SAR investigations have provided valuable insights into the chemical features that govern their biological activity.

Correlation of Chemical Structure with Biological Potency and Selectivity

In the context of kinase inhibition, the SAR of indazole derivatives has been extensively studied. For the TTK inhibitors, the presence of the indazole core with a sulfamoylphenyl group at the 3-position and an acetamido moiety at the 5-position was established as a critical pharmacophore. mdpi.com Modifications to the acetamide portion can significantly impact potency and selectivity.

Regarding antiproliferative activity, SAR analysis of polysubstituted indazoles has revealed that different substituents on the indazole ring are tolerated. researchgate.net The nature and position of these substituents can influence the potency against different cancer cell lines. For instance, in a series of indazole amide inhibitors of ERK1/2, the optimization of substituents on the indazole ring led to compounds with potent enzymatic and cellular activity. nih.gov The N-position of a central pyridine (B92270) ring in some indazole-pyridine hybrids was also found to be crucial for antiproliferative activity. researchgate.net These studies underscore the importance of systematic structural modifications to enhance the desired biological effects of this compound analogues.

Exploration of Substituent Effects on Pharmacological Profiles

The pharmacological profile of this compound analogues is profoundly influenced by the nature and position of various substituents on the indazole core and associated side chains. Structure-activity relationship studies are pivotal in elucidating these effects to guide the optimization of lead compounds.

Key findings from research on related heterocyclic structures indicate that the introduction of different functional groups can modulate potency, selectivity, and physicochemical properties. For instance, in studies of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, a related five-membered nitrogen heterocyclic scaffold, it was found that electronegative aromatic substituents in the para-position of the benzamide (B126) moiety tend to increase the compound's potency. nih.govresearchgate.net Furthermore, the addition of a halogen atom, such as fluorine, to the ortho-position of a phenyl ring attached to the core structure can further enhance both binding and functional activities. nih.govresearchgate.net

In a series of N-substituted prolinamido indazoles developed as Rho kinase (ROCK) inhibitors, the nature of the substituent on the pyrrolidine (B122466) ring was shown to influence activity. nih.gov The data suggested that the substituent group had a notable impact on inhibitory activity, with a methyl group being more favorable than hydrogen, bromine, methoxy, fluorine, nitro, or cyano groups, implying that steric factors may play an important role. nih.gov Stereochemistry also proved critical, with the (S)-enantiomer of one analogue displaying higher activity than its corresponding (R)-enantiomer. nih.gov These examples underscore the principle that systematic modification of substituents is a critical step in refining the pharmacological properties of this compound analogues.

Table 1: Summary of Key Substituent Effects on Pharmacological Profiles of Indazole and Related Heterocyclic Analogues
Scaffold/Analogue ClassSubstituent PositionSubstituent TypeObserved Effect on ActivityReference
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamidesBenzamide moiety (para-position)Electronegative groupsIncreased potency nih.govresearchgate.net
N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides1-phenyl ring (ortho-position)Halogen atom (e.g., Fluoro)Increased binding and functional activity nih.govresearchgate.net
(1H-indazole-5-yl)-pyrrolidine-3-carboxamidesPyrrolidine ringMethyl (vs. H, Br, OCH₃, F, NO₂, CN)Higher ROCK I inhibitory activity nih.gov
(1H-indazole-5-yl)-pyrrolidine-3-carboxamidesChiral center(S)-enantiomer vs. (R)-enantiomerHigher inhibitory activity nih.gov

Design Principles for Improved Efficacy and Specificity

The rational design of this compound analogues with superior efficacy and specificity leverages insights from SAR studies, structural biology, and computational chemistry. The goal is to optimize interactions with the biological target while minimizing off-target effects.

One common strategy is structure-guided drug design, which utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the active or allosteric site. nih.gov For example, in the development of Polo-like kinase 4 (PLK4) inhibitors based on an N-(1H-indazol-6-yl)benzenesulfonamide core, molecular docking was used to confirm that the indazole core forms crucial hydrogen bond interactions with hinge region amino acids of the kinase. nih.gov This understanding allows for the targeted modification of other parts of the molecule, such as extending moieties into solvent-exposed regions to improve properties like solubility and metabolic stability without disrupting the key binding interactions. nih.gov

Fragment-based drug design is another powerful approach. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. nih.gov This method was successfully used to discover novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs) based on the 1H-indazole scaffold. nih.gov

Furthermore, knowledge-based design, which draws on the vast repository of information about known inhibitors and their targets, is frequently employed. nih.gov By identifying the key pharmacophoric features required for activity against a specific target class, such as kinases, medicinal chemists can design new series of compounds with a higher probability of success. nih.govmdpi.com The synthesis of novel N-(1H-pyrazol-5-yl)nicotinamide derivatives as antifungal agents exemplifies this, where the design was based on combining two known bioactive fragments, pyrazole (B372694) and nicotinamide. nih.gov

Preclinical In Vivo Efficacy and Pharmacokinetic Characterization in Animal Models

Efficacy Assessment in Relevant Disease Models

The therapeutic potential of this compound analogues is evaluated in various preclinical animal models that recapitulate aspects of human diseases. Given the prevalence of indazole-based compounds as kinase inhibitors, a primary area of investigation is oncology. nih.govresearchgate.net

The initial assessment often involves in vitro screening against a panel of human cancer cell lines to determine antiproliferative activity. For instance, a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogues were evaluated for their anticancer activity against panels of different cancer cell lines, with some compounds showing potent growth inhibitory effects. researchgate.netdoi.org One promising compound from a different indazole series demonstrated potent activity against cell lines for lung (A549), breast (MCF7), melanoma (A375), and colon (HT-29) cancer, with IC₅₀ values in the nanomolar to low micromolar range. researchgate.net

Following in vitro characterization, promising candidates are advanced to in vivo xenograft models. In these studies, human tumor cells are implanted into immunocompromised mice, which are then treated with the test compound. The primary endpoint is typically the inhibition of tumor growth. Analogues of the indazole-based estrogen receptor degrader GDC-0810 have shown robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models. nih.gov Similarly, the PLK4 inhibitor K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative, exhibited significant anti-proliferative efficacy against MCF-7 breast cancer cells. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Indazole Analogues
Compound ClassTarget Cell LineCancer TypeReported Activity (IC₅₀)Reference
Indazole DerivativeA549Lung0.010 - 12.8 µM researchgate.net
Indazole DerivativeMCF7Breast0.010 - 12.8 µM researchgate.net
Indazole DerivativeHT-29Colon0.010 - 12.8 µM researchgate.net
N-(1H-indazol-6-yl)benzenesulfonamide (K22)MCF-7Breast1.3 µM nih.gov

Pharmacokinetic Evaluation in Animal Species

Pharmacokinetic (PK) studies in animal species, typically rodents such as mice and rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies determine key parameters that predict how a drug will behave in the body.

Following administration, blood samples are collected over time to measure the drug concentration. Key parameters derived from these studies include the half-life (T₁/₂), which indicates how long the drug persists in circulation, and the area under the concentration-time curve (AUC), which reflects total drug exposure. nih.gov For example, the PLK4 inhibitor K22, when administered to animals, exhibited an acceptable half-life of 1.07 hours and a good total exposure with an AUC of 447 ng·h/mL. nih.gov In another study, an adamantane-based acetamide inhibitor showed a pharmacokinetic species difference, with the greatest exposure measured in rats. nih.gov Such studies are crucial for selecting appropriate species for further preclinical development and for estimating potential human pharmacokinetic profiles.

In Vitro and In Vivo Metabolic Stability Studies

Metabolic stability is a critical parameter that influences a compound's in vivo half-life and oral bioavailability. researchgate.net Early assessment of metabolic stability is performed using in vitro systems, most commonly liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. researchgate.netmdpi.com

In these assays, the test compound is incubated with the liver fractions, and the amount of the parent compound remaining is measured over time. mdpi.com A compound that is rapidly metabolized will have a low percentage remaining and a short in vitro half-life. For instance, the PLK4 inhibitor K22 showed acceptable stability in human liver microsomes, with a calculated half-life of 51.0 minutes. nih.gov In a study of novel interleukin-33 inhibitors, two lead compounds both demonstrated high in vitro metabolic stability, with half-lives exceeding 60 minutes in both human and mouse liver S9 fractions. mdpi.com

Table 3: Preclinical Pharmacokinetic and Metabolic Stability Data for Selected Analogues
CompoundAssay/ModelParameterValueReference
K22 (PLK4 Inhibitor)Animal PKT₁/₂1.07 h nih.gov
Human Liver MicrosomesT₁/₂51.0 min nih.gov
KB-1517 (IL-33 Inhibitor)Human Liver S9% Remaining (60 min)81.9% mdpi.com
Mouse Liver S9% Remaining (60 min)67.2% mdpi.com
KB-1518 (IL-33 Inhibitor)Human Liver S9% Remaining (60 min)74.2% mdpi.com
Mouse Liver S9% Remaining (60 min)57.2% mdpi.com

Target Engagement and Pharmacodynamic Biomarker Studies in Preclinical Contexts

Confirming that a drug candidate interacts with its intended molecular target in a living system (target engagement) and elicits the desired biological response (pharmacodynamics) is a crucial step in preclinical development.

Target engagement can be assessed directly or indirectly. Direct methods may involve ex vivo assays where tissues are collected from treated animals to measure target inhibition. For an 11β-HSD1 inhibitor, target engagement was confirmed in a murine ex vivo assay by measuring enzyme inhibition in liver, adipose, and brain tissue one hour after dosing. nih.gov

Pharmacodynamic (PD) biomarkers are used to measure the downstream biological effects of target modulation. In cancer research, if an this compound analogue is designed to induce apoptosis (programmed cell death), PD studies would monitor relevant biomarkers. For example, treatment of a breast cancer cell line with an indazole derivative led to a dose-dependent increase in apoptosis, which was associated with the upregulation of the protein cleaved caspase-3 and an increase in the Bax/Bcl-2 ratio, both of which are key markers of the apoptotic process. researchgate.net Mechanistic studies on other acetamide derivatives have shown effects such as cell cycle arrest in the G2/M phase and inhibition of tubulin polymerization, which can also serve as PD readouts. rsc.org These studies provide critical evidence that the compound is functioning through its proposed mechanism of action in a biological context.

Future Directions and Emerging Research Avenues for N 1h Indazol 5 Yl Acetamide

Rational Design of Next-Generation Analogues with Enhanced Preclinical Attributes

The rational design of novel analogues of N-(1H-indazol-5-yl)acetamide is a cornerstone of future research, aiming to yield compounds with superior preclinical profiles. This involves a multifaceted approach that integrates computational modeling with synthetic chemistry to systematically optimize molecular properties. Key strategies include scaffold hopping and bioisosteric replacement to explore new chemical space while retaining essential pharmacophoric features.

A notable example of rational design within the broader indazole class involves the structural optimization of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.govresearchgate.net In this study, researchers synthesized a series of benzamide (B126) and phenyl urea (B33335) derivatives, modifying substituents to enhance inhibitory activity against both wild-type and mutant forms of the kinase. nih.govresearchgate.net This approach provides a blueprint for the systematic modification of the this compound scaffold to improve target affinity, selectivity, and pharmacokinetic properties.

Future efforts will likely focus on enhancing metabolic stability, reducing off-target effects, and improving oral bioavailability. Structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be instrumental in guiding these optimization efforts. The table below outlines key preclinical attributes and the rational design strategies that can be employed to enhance them.

Preclinical AttributeRational Design StrategyExample Modification on Indazole-Acetamide Scaffold
Target Potency Structure-based design, SAR studiesModification of the acetamide (B32628) group to enhance interactions with the target's active site.
Target Selectivity Introduction of bulky or specific functional groupsAddition of substituents to the indazole ring to prevent binding to off-target proteins.
Metabolic Stability Deuteration, blocking of metabolic soft spotsIntroduction of fluorine atoms or replacement of metabolically labile groups.
Oral Bioavailability Modulation of lipophilicity and polarityModification of peripheral functional groups to optimize LogP and polar surface area.
Solubility Incorporation of polar functional groupsAddition of basic amines or hydroxyl groups to the scaffold.

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one-drug, one-target" paradigm is increasingly being supplemented by polypharmacology, an approach that involves designing single molecules to interact with multiple targets. nih.govresearchgate.net This strategy is particularly relevant for complex multifactorial diseases where modulating a single pathway may be insufficient. researchgate.net The indazole-acetamide scaffold is well-suited for the development of multi-targeting agents due to its chemical versatility.

A multi-target approach could offer several advantages, including enhanced therapeutic efficacy, a lower propensity for the development of drug resistance, and potentially reduced side effects compared to combination therapies. nih.gov For instance, an analogue of this compound could be engineered to simultaneously inhibit a key protein kinase and a component of a downstream signaling pathway, thereby achieving a synergistic therapeutic effect.

The development of such multi-target drugs requires a deep understanding of the disease biology and the identification of complementary targets. Computational methods, such as molecular docking and pharmacophore modeling, will be crucial in designing molecules with the desired multi-target profiles.

Application of Chemoinformatics and Machine Learning in Novel Scaffold Discovery

Chemoinformatics and machine learning are revolutionizing the field of drug discovery by enabling the analysis of vast chemical datasets to identify novel scaffolds and predict the properties of new compounds. nih.govmdpi.com These computational tools can be applied to the this compound scaffold to accelerate the discovery of next-generation analogues.

Machine learning algorithms can be trained on existing SAR data to build predictive models for biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing, thereby reducing the time and cost of drug discovery. mdpi.com

Furthermore, generative machine learning models can be used to design entirely new molecules based on desired properties, potentially leading to the discovery of novel indazole-acetamide-related scaffolds with enhanced therapeutic potential. nih.gov The integration of chemoinformatics and machine learning into the drug discovery pipeline is expected to significantly enhance the efficiency and success rate of developing new therapies based on the this compound core.

Computational ApproachApplication in Indazole-Acetamide ResearchPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of new analogues based on their chemical structure.Prioritization of synthetic targets with high predicted potency.
Pharmacophore Modeling Identify the key chemical features required for target binding.Design of novel scaffolds that retain essential binding interactions.
Virtual Screening Screen large databases of virtual compounds for potential hits.Identification of new indazole-acetamide derivatives with desired activity.
Machine Learning-based ADMET Prediction Predict the pharmacokinetic and toxicity profiles of new compounds.Early identification and elimination of candidates with poor drug-like properties.
Generative Models Design novel molecules with optimized properties.Discovery of new chemical entities with improved therapeutic profiles.

Development of Chemical Probes and Research Tools Based on this compound

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. Potent and selective analogues of this compound can be developed into chemical probes to investigate the function of their cognate targets in a cellular or in vivo context. This can be achieved by modifying the parent compound to incorporate a reporter tag, such as a fluorescent dye or a photoaffinity label, or by developing a radiolabeled version for use in positron emission tomography (PET) imaging. nih.gov

For example, a study on a different heterocyclic system led to the development of a fluorine-18 (B77423) radiolabeled pyridazinoindole-acetamide derivative as a PET imaging agent for the translocator protein (TSPO). nih.gov This demonstrates the feasibility of adapting a bioactive scaffold for in vivo imaging applications. A similar approach could be applied to this compound to create tools for studying its target's distribution and engagement in living systems.

The development of such probes would not only advance our understanding of the underlying biology but also facilitate the development of companion diagnostics and biomarkers for patient stratification in clinical trials.

Interdisciplinary Collaborations in Indazole-Acetamide Research

The successful translation of this compound-based compounds from the laboratory to the clinic will require a highly collaborative and interdisciplinary approach. Future research in this area will benefit from close interactions between experts in various fields.

Medicinal chemists will be responsible for the design and synthesis of novel analogues, while computational chemists will employ in silico methods to guide the design process and predict compound properties. nih.gov Biologists and pharmacologists will be essential for evaluating the biological activity of these compounds in relevant cellular and animal models. Furthermore, collaborations with structural biologists will provide insights into the molecular basis of target recognition, enabling more rational drug design.

Ultimately, successful drug development will also necessitate partnerships with clinical researchers to design and execute clinical trials. This collaborative ecosystem is crucial for navigating the complexities of the drug discovery and development process and for maximizing the therapeutic potential of the indazole-acetamide scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.